Head-to-Head Catalytic Yield: (R)-PIA-MOF vs. (S)-PIA-MOF in β-Lactam Synthesis
In a direct comparative study, the Cu(II)-based MOF constructed from (R)-H₃PIA (denoted D-1) exhibited equivalent catalytic efficiency to its enantiomeric counterpart (L-1, derived from (S)-H₃PIA) for the oxidative coupling of phenolic amide 8a to the β-lactam product 9a. Using iodobenzene diacetate (IBD) as oxidant in ethanol at room temperature for 3 hours, D-1 afforded an isolated yield of 55%, while L-1 gave a comparable 56% yield [1]. This parity demonstrates that the chosen enantiomer delivers the targeted catalytic performance without compromise.
| Evidence Dimension | Catalytic yield of β-lactam product 9a |
|---|---|
| Target Compound Data | 55% isolated yield (MOF D-1, based on (R)-H₃PIA ligand) |
| Comparator Or Baseline | 56% isolated yield (MOF L-1, based on (S)-H₃PIA ligand) |
| Quantified Difference | 1% absolute difference (equivalent within experimental error) |
| Conditions | Reaction: amide 8a (0.5 mmol), MOF catalyst (0.025 mmol), IBD (0.6 mmol), EtOH (10 mL), RT, 3 h |
Why This Matters
Confirms that the (R)-H₃PIA-derived MOF matches the catalytic activity of its (S)-analog, ensuring users do not sacrifice yield when selecting the (R)-ligand for downstream chiral applications.
- [1] Xu, Z.-X., Tan, Y.-X., Fu, H.-R., Liu, J., & Zhang, J. (2014). Homochiral Metal–Organic Frameworks with Enantiopure Proline Units for the Catalytic Synthesis of β-Lactams. Inorganic Chemistry, 53(22), 12199–12204. View Source
